[1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine
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Overview
Description
Scientific Research Applications
Multicomponent Synthesis of Imidazopyrazines
A novel multicomponent reaction to synthesize substituted imidazopyrazines has been developed, demonstrating the nucleophilicity of the nitrogen atom in imidazoles. This methodology utilizes 1H-(imidazol-5-yl)-N-substituted methanamines, reacting with aldehydes and isocyanides to yield imidazopyrazine derivatives in excellent yields, showcasing the robustness and versatility of this approach for creating structurally diverse imidazopyrazines (Galli et al., 2019).
Synthesis of Novel Blue Light Emitting Tetradentate Polyazines
Innovative imidazo[1,5-a]pyridines have been synthesized through a facile multiple condensation procedure, highlighting the potential of imidazolyl methanamines in creating compounds with significant quantum yields, large Stokes’ shifts, and strong halochromic effects. These properties suggest their application in technological fields, such as luminescent materials and organic light-emitting diodes (OLEDs) (Volpi et al., 2017).
Cytotoxicity of Pt(II) Complexes with Imidazol Methanamine Derivatives
The cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines was investigated, comparing with cisplatin. Results indicated significant cytotoxic activities, suggesting their potential as chemotherapeutic agents (Ferri et al., 2013).
Synthesis and Characterization of Schiff Base Metal Complexes
A Schiff base derived from 2-aminomethylbenzimidazole and 2-hydroxynaphthaldehyde was synthesized, leading to the formation of metal complexes with potential antibacterial, antifungal, and antitumor activities. This underscores the role of imidazolyl methanamines in the development of new therapeutic agents (al-Hakimi et al., 2020).
Novel Oxadiazole Derivatives from Benzimidazole
A series of novel oxadiazole derivatives from benzimidazole were synthesized, showcasing the utility of imidazolyl methanamines in creating compounds with potential applications in medicinal chemistry and drug development (Vishwanathan & Gurupadayya, 2014).
Safety and Hazards
Properties
IUPAC Name |
[3-(cyclobutylmethyl)imidazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-4-9-5-11-7-12(9)6-8-2-1-3-8/h5,7-8H,1-4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDWNJAARMVMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=NC=C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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